molecular formula C17H13ClN4O4S2 B2526373 (E)-5-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-tosylthiazole CAS No. 328021-32-5

(E)-5-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-tosylthiazole

Cat. No.: B2526373
CAS No.: 328021-32-5
M. Wt: 436.89
InChI Key: PUQAUZJJVIUSMR-VXLYETTFSA-N
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Description

(E)-5-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-tosylthiazole is a useful research compound. Its molecular formula is C17H13ClN4O4S2 and its molecular weight is 436.89. The purity is usually 95%.
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Scientific Research Applications

Photonic Applications

Research on hydrazone derivatives, which are structurally similar to the compound , has shown promising third-order nonlinear optical properties. These properties are crucial for the development of photonic devices. The compounds were investigated for their potential in achieving a compromise between high nonlinear optical behavior and processability, indicating their suitability for applications in optical limiting and photonic devices due to reverse saturable absorption (Nair et al., 2022).

Corrosion Inhibition

Thiazole derivatives have been evaluated for their corrosion inhibiting properties on mild steel in acidic environments. These compounds were found to effectively inhibit corrosion, with their performance attributed to the formation of a protective film on the metal surface. Such studies highlight the potential application of thiazole derivatives in industrial settings to protect metals against corrosion (El aoufir et al., 2020).

Heterocyclic Synthesis

The utility of similar compounds in the synthesis of various heterocyclic scaffolds has been documented. These building blocks are pivotal in drug discovery, underscoring their significance in the preparation of nitrogenous heterocycles that are vital in pharmaceutical research (Křupková et al., 2013).

Antimicrobial and Antitubercular Agents

Several thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies reveal the potential of thiazole and thiazolidinone derivatives as promising candidates for the development of new antimicrobial and antitubercular agents (Samadhiya et al., 2014).

Antihypertensive Agents

Research into the synthesis of thiazolyl-ethylidene hydrazino-thiazole derivatives and their biological evaluation has uncovered their potential as antihypertensive agents. These novel heterocyclic systems have demonstrated promising α-blocking activity, indicating their potential in the treatment of hypertension (Abdel-Wahab et al., 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of drug molecules and their interactions with enzymes, receptors, or other targets in the body. Without specific information on this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without more information on this compound, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. This could include investigating its potential use as a pharmaceutical compound, given the presence of the thiazole ring, which is a common feature in many drugs .

Properties

IUPAC Name

5-chloro-4-(4-methylphenyl)sulfonyl-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O4S2/c1-11-5-7-14(8-6-11)28(25,26)16-15(18)27-17(20-16)21-19-10-12-3-2-4-13(9-12)22(23)24/h2-10H,1H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQAUZJJVIUSMR-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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